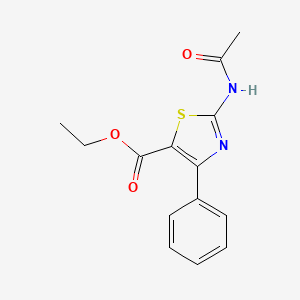

Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a phenyl group at position 4 and an acetylamino (-NHCOCH₃) moiety at position 2 of the thiazole ring. The ethyl carboxylate group at position 5 contributes to its ester functionality, influencing solubility and reactivity.

Properties

IUPAC Name |

ethyl 2-acetamido-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-3-19-13(18)12-11(10-7-5-4-6-8-10)16-14(20-12)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBUGVRZWGSASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-phenylthiazole-5-carboxylate with acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetylamino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related thiazole derivatives:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

*Calculated based on molecular formula (C₁₈H₁₇N₃O₃S).

Key Structural and Functional Insights

Halogenated substituents (e.g., 4-chlorophenoxy in or trifluoromethyl in ) enhance binding affinity and metabolic stability due to electronegativity and lipophilicity. Hydroxyphenyl groups (e.g., TEI-6720 ) improve solubility and enzyme inhibition efficacy, as seen in xanthine oxidase targeting.

Position 4 Modifications: Phenyl vs.

Applications in Drug Development: Compounds like cpd_W demonstrate the role of complex substituents (e.g., benzoxazolylthio-butanoyl) in targeting specific biological pathways (e.g., IRES-mediated translation in cancer). The absence of polar groups in the target compound may limit its solubility but enhance blood-brain barrier penetration, suggesting utility in central nervous system-targeted therapies.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s structure is amenable to modular synthesis, as seen in methods for substituted thiazoles (e.g., TEI-6720 synthesis ).

- Crystallographic Data : SHELX programs are widely used for structural determination of similar thiazoles, underscoring the importance of crystallography in validating substituent effects.

Biological Activity

Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and anticancer effects, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound features a thiazole ring, an acetylamino group, and a carboxylate ester. This unique structure contributes to its biological activity. The compound's molecular formula is , and it has been identified as a promising candidate for further pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism behind this activity is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The thiazole ring is thought to interact with cellular enzymes and receptors, modulating their activities and leading to cell death in malignancies.

The proposed mechanism of action for this compound includes:

- Enzyme Interaction : The thiazole moiety can bind to active sites on enzymes involved in critical cellular processes.

- Receptor Modulation : The acetylamino group may form hydrogen bonds with biological molecules, enhancing binding affinity.

This dual interaction potentially leads to the modulation of key pathways involved in cell proliferation and survival.

Synthetic Routes

The synthesis typically involves the condensation of ethyl 2-bromo-4-phenylthiazole-5-carboxylate with acetamide in the presence of a base such as potassium carbonate. This reaction is carried out in dimethylformamide (DMF) at elevated temperatures to yield the desired product efficiently.

Industrial Production

In industrial applications, continuous flow synthesis techniques may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction conditions, improving production efficiency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(acetylamino)phenoxy-2-methylpropanoate | Similar structure with phenoxy group | Antimicrobial |

| 2-Acetylaminofluorene | Acetylamino group with fluorene backbone | Anticancer |

This compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

- Cancer Cell Apoptosis : Research involving human cancer cell lines revealed that treatment with this compound led to significant apoptosis rates, with detailed analysis showing activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate, and how do they influence experimental design?

- Answer : The compound exhibits a melting point of 40°C, a density of 1.502 g/cm³, and limited solubility (0.97 g/L at 25°C), which necessitates careful solvent selection for synthesis and crystallization. Its low water solubility suggests the use of polar aprotic solvents (e.g., DMF) or ethanol-water mixtures for recrystallization. The boiling point (402.4°C) and thermal stability indicate that high-temperature reactions require controlled conditions to avoid decomposition .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Answer : Analytical techniques include:

- 1H/13C NMR : To confirm the presence of the acetyl amino group (δ ~2.0 ppm for CH₃CO), phenyl protons (δ ~7.2-7.5 ppm), and ester carbonyl (δ ~165-170 ppm).

- HRMS : Exact mass analysis (e.g., [M+H]+ ion at m/z 318.082) to validate molecular formula (C₁₄H₁₄N₂O₃S) .

- HPLC : Reverse-phase methods with UV detection (λ ~254 nm) to assess purity, leveraging its aromatic thiazole moiety .

Q. What synthetic routes are commonly employed for thiazole derivatives like this compound?

- Answer : The Hantzsch thiazole synthesis is widely used, involving cyclization of thioureas with α-haloketones or esters. For example, reacting ethyl 2-chloro-3-oxobutanoate with asymmetrical thioureas under reflux in ethanol yields thiazole-carboxylate derivatives. Optimization includes controlling reaction time (2–4 hours) and stoichiometric ratios to minimize byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding between the acetyl amino group and ester carbonyl). For example, similar thiazole derivatives show C-S bond lengths of ~1.72 Å and dihedral angles between the phenyl and thiazole rings of ~15–25°, critical for understanding conformational stability .

Q. What strategies address low yields in the synthesis of substituted thiazole derivatives?

- Answer : Contradictions in yield often arise from competing side reactions (e.g., thiourea hydrolysis). Mitigation strategies include:

- Catalyst-free aqueous ethanol systems : Enhances regioselectivity and reduces byproducts (e.g., 75–85% yields achieved for analogous compounds) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving efficiency .

Q. How can researchers analyze metabolic or degradation pathways of this compound in biological systems?

- Answer : High-resolution LC-MS/MS coupled with isotopic labeling (e.g., ¹³C/¹⁵N) identifies metabolites. For example, ester hydrolysis to the carboxylic acid derivative is a common pathway, detectable via shifts in m/z (Δ -28 for loss of ethyl group) .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the thiazole C4 position. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., kinases), guided by the phenyl group’s hydrophobic interactions .

Methodological Notes

- Crystallization : Use slow evaporation from ethanol/acetone (1:1) to obtain diffraction-quality crystals .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to resolve spectral contradictions .

- Error Analysis : Apply Rietveld refinement (SHELXL) to quantify uncertainties in crystallographic data (e.g., R factor <0.06 for high confidence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.